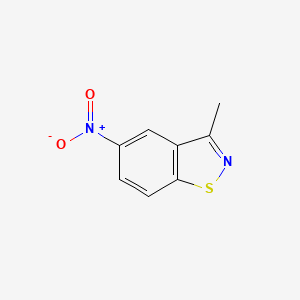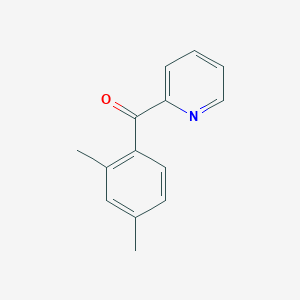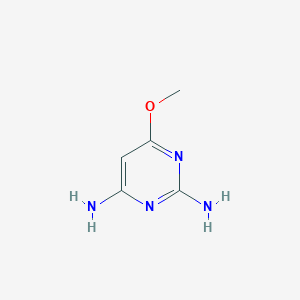
1-(3-nitrophenyl)-1H-imidazole
Vue d'ensemble
Description
1-(3-nitrophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The presence of a nitro group at the 3-position on the phenyl ring distinguishes this compound and can significantly influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1-methyl-4-nitro-1H-imidazole has been reported under new reaction conditions that utilize less corrosive reagents, which could potentially be adapted for the synthesis of 1-(3-nitrophenyl)-1H-imidazole . Additionally, the synthesis of related compounds, such as 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which can rearrange to form imidazo[1,2-a]pyridines, indicates the versatility of imidazole chemistry and the potential for generating a variety of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using techniques such as X-ray crystallography, FTIR, NMR, and EIMS. For example, the crystal structure of 1-methyl-4-nitro-1H-imidazole was confirmed using X-ray crystallography, and its structure was further characterized by spectroscopic methods . These techniques could be applied to 1-(3-nitrophenyl)-1H-imidazole to determine its molecular conformation and electronic structure.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including rearrangements and coupling reactions. The reactivity of the nitro group and the imidazole ring allows for the formation of diverse structures, such as pyrrolo-imidazo[1,2-a]pyridines, through sequential coupling and reductive annulation . The nitro group can also participate in the formation of nitrolic acids, which have potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups can affect the compound's crystallization, hydrogen bonding patterns, and biological activity. For instance, the nitro group in 1-methyl-4-nitro-1H-imidazole contributes to hydrogen bonding and crystallization . The antimicrobial activities of such compounds can also be assessed, providing insights into their potential applications . Additionally, the thermochromic behavior of imidazole compounds, as observed in inclusion compounds of related structures, highlights the responsiveness of these molecules to environmental changes .
Applications De Recherche Scientifique
Inhibition of Enzymes
- Aldehyde Dehydrogenase Inhibition : 1-(3-nitrophenyl)-1H-imidazole derivatives, such as 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, have shown a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).
Antimicrobial Properties
- Antimicrobial Applications : Imidazole derivatives, including 1-(3-nitrophenyl)-1H-imidazole, have been synthesized and evaluated for antimicrobial activities, showing efficacy against various microbes (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Histamine Antagonism
- Histamine Receptor Antagonism : Certain 1-(3-nitrophenyl)-1H-imidazole derivatives act as potent H3-receptor histamine antagonists, showing promise for the development of new drugs in this category (Ganellin, Fkyerat, Bang-Andersen, Athmani, Tertiuk, Garbarg, Ligneau, & Schwartz, 1996).
Material Science Applications
- Organic Precursor for Nanoparticles : These compounds are considered as potential organic precursors for synthesizing zinc oxide nanoparticles, showing versatile material science applications (Padhy, Chetia, Mishra, Pati, & Iyer, 2010).
Catalytic Properties
- Bifunctional Catalysis in Hydrolysis : Imidazole derivatives exhibit catalytic properties, notably in the hydrolysis of esters, demonstrating their utility in chemical synthesis (Motomura, Inoue, Kobayashi, & Aoyama, 1991).
Corrosion Inhibition
- Corrosion Inhibition for Metals : Substituted imidazoles, including 1-(3-nitrophenyl)-1H-imidazole derivatives, are effective as corrosion inhibitors for metals, particularly in industrial applications (Dohare, Quraishi, Lgaz, & Salghi, 2019).
Applications in Organic Synthesis
- Organic Synthesis and Pharmaceuticals : 1-(3-nitrophenyl)-1H-imidazole derivatives are synthesized for various applications in organic chemistry and pharmaceuticals, demonstrating their versatility and importance in these fields (Chandra, Ganguly, Dey, & Sarkar, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit good binding affinity with target microorganism proteins . These proteins play a crucial role in the survival and functioning of the microorganisms, making them potential targets for antimicrobial activity.
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that the compound likely interacts with its targets, leading to changes that inhibit the normal functioning of the target proteins . This interaction could potentially disrupt the biological processes of the microorganisms, leading to their inhibition or death.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as the inhibition of microbial growth .
Pharmacokinetics
Similar compounds have been shown to have good systemic clearance and bioavailability . These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
Based on the behavior of structurally similar compounds, it can be inferred that the compound likely leads to the inhibition or death of target microorganisms .
Action Environment
The action, efficacy, and stability of 1-(3-nitrophenyl)-1H-imidazole can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s stability and its interaction with target proteins
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-3-1-2-8(6-9)11-5-4-10-7-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIYHMRBFZOEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355889 | |
| Record name | 1-(3-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrophenyl)-1H-imidazole | |
CAS RN |
23309-09-3 | |
| Record name | 1-(3-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)





![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)





